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Compound of Interest

Compound Name:

4-(4-(2,3-dihydrobenzo(1,4)dioxin-

6-yl)-5-pyridin-2-yl-1H-imidazol-2-

yl)benzamide

Cat. No.: B1669709 Get Quote

For researchers and professionals in drug development, the selection of a suitable kinase

inhibitor is a critical decision. This guide provides an objective comparison of D4476 with other

well-known Casein Kinase 1 (CK1) inhibitors, supported by experimental data.

Inhibitory Activity and Selectivity
D4476 is a potent, selective, and cell-permeable inhibitor of Casein Kinase 1 (CK1).[1][2][3] Its

inhibitory activity has been evaluated against various CK1 isoforms and a panel of other

kinases to determine its selectivity profile. Below is a comparative summary of the half-maximal

inhibitory concentration (IC50) values for D4476 and other notable CK1 inhibitors, including PF-

670462 and IC261.
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Inhibitor Target IC50 (nM)

Other Notable

Inhibited

Kinases (IC50)

Reference

D4476
CK1 (from S.

pombe)
200

ALK5 (500 nM),

PKD1 (9100 nM),

p38α MAPK

(5800 nM)

[1][4]

CK1δ 300 [1]

PF-670462 CK1ε 7.7

CK1δ (14 nM). It

is a non-selective

kinase inhibitor,

inhibiting 44

other kinases by

≥90% at 10 µM,

including JNK,

p38, and EGFR

isoforms.

[5]

CK1δ 14

IC261 CK1δ 1000

CK1ε (1000 nM),

CK1α1 (16000

nM). Less active

against PKA,

p34cdc2, and

p55fyn (>100

µM).

[6][7]

CK1ε 1000 [6][7]

CK1α1 16000 [6]

SR-3029 CK1δ 44 CK1ε (260 nM)

PF-4800567 CK1ε 32 CK1δ (711 nM)

Note: IC50 values can vary between different studies due to variations in experimental

conditions.
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One study concluded that D4476 is a more potent and specific inhibitor of CK1 compared to

IC261 and CKI-7, making it a valuable tool for identifying physiological substrates of CK1.[8] In

contrast, while initially reported as highly selective, PF-670462 has been demonstrated to be a

non-selective kinase inhibitor.[5]

Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the IC50

values of CK1 inhibitors. This protocol is based on methodologies described in studies

evaluating D4476 and other kinase inhibitors.[1][2][3]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a

specific kinase by 50% (IC50).

Materials:

Recombinant CK1δ enzyme

Substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

[γ-33P]ATP or [γ-32P]ATP

Assay Buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EDTA, 5 mM DTT, 0.1% (v/v)

Triton X-100

Kinase Dilution Buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EGTA, 0.1% (v/v)

Triton X-100, 5 mM DTT, 50% (v/v) glycerol

Inhibitor stock solution (e.g., in DMSO)

96-well plates

Phosphoric acid (e.g., 0.5 M)

P81 phosphocellulose paper or similar capture membrane

Scintillation counter
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Procedure:

Enzyme Preparation: Dilute the recombinant CK1δ enzyme to the desired concentration

(e.g., 5-20 mUnits/assay) in Kinase Dilution Buffer.

Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., D4476) in the Assay Buffer.

Include a DMSO-only control.

Reaction Setup: In a 96-well plate, combine the following in each well:

Assay Buffer

Substrate peptide (final concentration, e.g., 0.5 mM)

Inhibitor at various concentrations

Diluted CK1δ enzyme

Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl2 (final

concentration, e.g., 10 mM) and [γ-33P]ATP (final concentration, e.g., 0.1 mM).

Incubation: Incubate the plate at room temperature (e.g., 21°C) or 30°C for a predetermined

time (e.g., 30-40 minutes), ensuring the reaction is in the linear range.

Termination of Reaction: Stop the reaction by adding a small volume of concentrated

phosphoric acid to each well.

Detection of Phosphorylation:

Spot an aliquot of the reaction mixture from each well onto P81 phosphocellulose paper.

Wash the paper multiple times with phosphoric acid (e.g., 75 mM) to remove

unincorporated [γ-33P]ATP.

Wash with an organic solvent (e.g., acetone or ethanol) and allow it to dry.

Measure the incorporated radioactivity using a scintillation counter.
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Data Analysis:

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
Signaling Pathways
Casein Kinase 1 is a crucial regulator in several key signaling pathways, including the Wnt and

Hedgehog pathways. Dysregulation of these pathways is implicated in various diseases,

including cancer.
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Caption: Canonical Wnt Signaling Pathway and the Role of CK1.
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Caption: Hedgehog Signaling Pathway and the Role of CK1.
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Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing kinase

inhibitors.
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Caption: General Workflow for Kinase Inhibitor Screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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